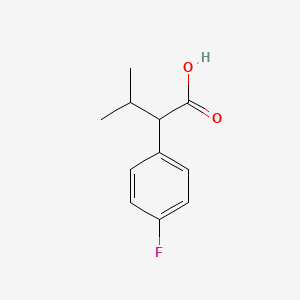

2-(4-Fluorophenyl)-3-methylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQLHBYGMUXCEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866481 | |

| Record name | 2-(4-Fluorophenyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51632-33-8 | |

| Record name | 2-(4-fluorophenyl)-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 4 Fluorophenyl 3 Methylbutanoic Acid

Classical and Established Synthetic Routes for Racemic Mixtures

Traditional synthetic methods are foundational for producing 2-(4-fluorophenyl)-3-methylbutanoic acid as a racemic mixture. These routes are often characterized by their use of well-established, robust chemical transformations.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com A plausible pathway to synthesize the target molecule's backbone via this method involves the acylation of fluorobenzene (B45895).

The reaction typically begins by treating fluorobenzene with an acylating agent such as 3-methylbutanoyl chloride or isovaleric anhydride (B1165640) in the presence of a strong Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃). organic-chemistry.org This electrophilic aromatic substitution reaction primarily yields 1-(4-fluorophenyl)-3-methylbutan-1-one.

From this ketone intermediate, several multi-step sequences can be employed to arrive at the final carboxylic acid. One such sequence involves converting the ketone to an aldehyde, which is then oxidized. For instance, a process analogous to one described for a similar chloro-substituted compound involves methylation of the ketone, isomerization of the resulting epoxide to an aldehyde, and subsequent oxidation to furnish the desired this compound. google.com While effective for creating the core structure, these routes are often lengthy and result in a mixture of enantiomers.

More direct classical syntheses of carboxylic acids often start from alkyl halides. libretexts.orgchegg.com For this compound, a suitable precursor would be 1-(1-halo-2-methylpropyl)-4-fluorobenzene (e.g., 1-(1-bromo-2-methylpropyl)-4-fluorobenzene). This precursor can be converted into the target carboxylic acid through two primary, well-established pathways:

Grignard Reagent Carboxylation: The alkyl halide is first reacted with magnesium metal in an ether solvent to form the corresponding Grignard reagent. This highly nucleophilic organometallic species is then treated with carbon dioxide (often in the form of dry ice), followed by an acidic workup. This sequence introduces the carboxylic acid moiety and provides the desired product. libretexts.org The primary limitation is the incompatibility of Grignard reagents with any acidic protons in the starting material. libretexts.org

Nitrile Hydrolysis: Alternatively, the alkyl halide can undergo a nucleophilic substitution reaction with an alkali metal cyanide, such as sodium cyanide (NaCN), to form the corresponding nitrile, 2-(4-fluorophenyl)-3-methylbutanenitrile. This reaction proceeds via an Sₙ2 mechanism, favoring primary and secondary halides. libretexts.org The nitrile is then subjected to hydrolysis, typically by heating in the presence of a strong acid or base, to yield this compound. libretexts.orgchegg.com

Both methods are robust for gram-scale synthesis but invariably produce a racemic product, requiring subsequent resolution steps if a single enantiomer is desired.

Enantioselective Synthesis Strategies

The production of single-enantiomer compounds is critical in many applications. Asymmetric catalysis offers the most efficient route to achieve this, creating the desired chirality directly rather than separating it from a racemic mixture.

Asymmetric hydrogenation is a powerful technique that adds two hydrogen atoms across a double bond with high stereoselectivity, guided by a chiral catalyst. wikipedia.org For the synthesis of enantiomerically enriched this compound, a logical unsaturated precursor is (E)- or (Z)-2-(4-fluorophenyl)-3-methylbut-2-enoic acid. The choice of metal center and, crucially, the chiral ligand determines the efficiency and enantioselectivity of the reaction.

Ruthenium-based catalysts are among the most successful and widely studied systems for the asymmetric hydrogenation of various functionalized olefins, including unsaturated carboxylic acids. rsc.orgnih.gov The performance of these catalysts is intrinsically linked to the design of the chiral phosphine (B1218219) ligands coordinated to the ruthenium center. nih.govresearchgate.net

A prominent class of ligands used in these systems is chiral atropisomeric diphosphines. These molecules possess axial chirality arising from restricted rotation around a single bond, a feature exemplified by the renowned BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand. nih.gov The rigid, C₂-symmetric scaffold of ligands like BINAP and its derivatives (e.g., SYNPHOS) creates a well-defined chiral environment around the metal. nih.govresearchgate.net This chiral pocket dictates how the unsaturated substrate coordinates to the catalyst, exposing one of its two prochiral faces to the addition of hydrogen, thus leading to the preferential formation of one enantiomer. The electronic and steric properties of these ligands can be fine-tuned to optimize reactivity and selectivity for specific substrates. acs.org

The general catalytic cycle involves the formation of a ruthenium dihydride species which then transfers hydrogen to the substrate. nih.govrsc.org High enantiomeric excesses (ee) are often achieved with these systems. nih.govacs.org

Table 1: Representative Ruthenium-Based Catalysts for Asymmetric Hydrogenation

| Catalyst System | Chiral Ligand Type | Key Features | Typical Enantioselectivity (ee) |

|---|---|---|---|

| Ru-BINAP | Atropisomeric Diphosphine | Well-established, high rigidity, C₂-symmetry. | Often >90% for various substrates. lookchem.com |

| Ru-SYNPHOS | Atropisomeric Diphosphine | Heterotopic biaryl moieties, excellent recognition ability. nih.govresearchgate.net | Can be superior to BINAP for certain ketones and olefins. nih.gov |

Iridium-based catalysts have emerged as powerful alternatives to ruthenium, demonstrating exceptional activity and selectivity for a broad array of substrates, particularly non-functionalized or weakly coordinating olefins. ub.eduspringerprofessional.de These systems often utilize chiral P,N-ligands, such as phosphino-oxazolines (PHOX), which coordinate to the iridium center. nih.gov

Iridium catalysts, typically of the form [Ir(olefin)₂(L)]⁺X⁻ (where L is the chiral ligand), are activated under hydrogen to form the active catalytic species. The combination of a soft phosphine donor and a hard nitrogen donor in P,N-ligands allows for effective binding to the iridium center while creating a robust chiral environment. The steric and electronic properties of the ligand can be systematically modified to optimize catalyst performance for a specific transformation. ub.edu Iridium-catalyzed hydrogenations have been successfully applied to the synthesis of chiral amines, alcohols, and alkanes with high enantiopurity. nih.govrsc.org The development of these catalysts has significantly broadened the scope of asymmetric hydrogenation. dicp.ac.cn

Table 2: Representative Iridium-Based Catalysts for Asymmetric Hydrogenation

| Catalyst System | Chiral Ligand Type | Key Features | Typical Enantioselectivity (ee) |

|---|---|---|---|

| Ir-PHOX | Phosphino-oxazoline (P,N) | Readily available, modular synthesis, effective for olefins. | Up to 99% for various substrates. ub.edu |

| Ir-PQ-Phos | Chiral-Bridged Diphosphine | Conformationally rigid scaffold, tunable dihedral angles. | Up to 99.9% for certain ketoesters and olefins. acs.org |

Catalytic Asymmetric Hydrogenation of Unsaturated Precursors

Cobalt-Catalyzed Asymmetric Hydrogenation

The use of earth-abundant metals in catalysis is a significant area of modern chemical research, with cobalt emerging as a cost-effective and efficient alternative to precious metals like rhodium, ruthenium, and iridium for asymmetric hydrogenation. digitellinc.com Cobalt-catalyzed asymmetric hydrogenation has been successfully applied to the synthesis of chiral carboxylic acids from α,β-unsaturated precursors. nih.gov Specifically, the practical synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key building block for the calcium antagonist Mibefradil, can be achieved through this method. nsf.gov

The general approach involves the hydrogenation of a corresponding α,β-unsaturated carboxylic acid precursor in the presence of a chiral cobalt catalyst. The catalyst is typically formed in situ from a cobalt source, such as Co(acac)₂, and a chiral diphosphine ligand. nih.gov The choice of ligand is crucial for achieving high enantioselectivity.

Research in this area has demonstrated that electron-rich and sterically demanding diphosphine ligands are particularly effective. nih.gov For the hydrogenation of α,β-unsaturated carboxylic acids, ligands such as (R,R)-Ph-BPE have shown excellent performance, leading to high conversions and enantiomeric excesses (ee). nih.gov The reaction conditions, including solvent and hydrogen pressure, are optimized to maximize both yield and enantioselectivity. Alcoholic solvents like isopropanol (B130326) have been found to be beneficial for these reactions. nih.gov

Development of Novel Chiral Ligands and Catalyst Precursors

The success of cobalt-catalyzed asymmetric hydrogenation is intrinsically linked to the development of novel chiral ligands and catalyst precursors. The design of these ligands aims to create a specific chiral environment around the metal center, thereby directing the hydrogenation to favor the formation of one enantiomer over the other.

A variety of chiral diphosphine ligands have been evaluated for cobalt-catalyzed hydrogenations. These include, but are not limited to, (S,S)-BDPP, (R)-BINAP, (R,Sp)-JosiPhos, (S,S)-Ph-BPE, (R,R)-Me-DuPhos, and (R,R)-BenzP*. acs.org It has been observed that electron-rich ligands tend to provide better yields and enantioselectivities in the hydrogenation of certain substrates. acs.org For the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, cobalt catalysts bearing electron-donating diphosphine ligands have demonstrated high activity and excellent enantioselectivity. nih.gov

The development of new catalyst precursors is also an active area of research. While simple cobalt salts like Co(OAc)₂ or Co(acac)₂ are often used, pre-formed cobalt complexes can also be employed as catalyst precursors. nih.govacs.org The ongoing research into nitrogen-based chiral ligands for cobalt complexes represents a promising, though less explored, avenue for asymmetric hydrogenation. pwvas.org

The performance of various chiral diphosphine ligands in cobalt-catalyzed asymmetric hydrogenation is summarized in the table below.

| Ligand | Substrate Type | Yield (%) | ee (%) |

| (S,S)-Ph-BPE | α-Primary Amino Ketones | High | Good |

| (R,R)-Me-DuPhos | α-Primary Amino Ketones | High | Good |

| (R,R)-BenzP* | α-Primary Amino Ketones | High | Excellent |

| (R,R)-Ph-BPE | α,β-Unsaturated Carboxylic Acids | 70 | 94 |

Continuous Flow Reactor Systems for Scalable Enantioselective Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering advantages such as improved safety, scalability, and process control compared to traditional batch methods. pharmtech.comnih.gov The application of continuous flow systems to the enantioselective production of this compound presents a promising avenue for process intensification.

While a specific continuous flow synthesis for this exact molecule is not extensively documented in the literature, the principles of flow chemistry have been successfully applied to similar transformations, such as the synthesis of other carboxylic acids via Grignard reactions and subsequent carboxylation with CO₂ in microreactors. researchgate.net Furthermore, continuous flow systems have been developed for various multi-step syntheses of APIs, demonstrating the robustness of this technology. tue.nl

A hypothetical continuous flow process for the production of this compound could involve the asymmetric hydrogenation of its unsaturated precursor in a packed-bed reactor containing a heterogeneous cobalt catalyst. Alternatively, a homogeneous catalyst could be employed in a system designed for efficient gas-liquid mixing and catalyst recycling. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to optimized yields and enantioselectivities. nih.gov

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

Diastereoselective synthesis using chiral auxiliaries is a well-established and reliable method for the preparation of enantiomerically pure compounds. osi.lv This strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate, which then directs a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be attached to a suitable precursor to form a diastereomeric intermediate. For instance, a chiral alcohol could be used to form a chiral ester. Subsequent diastereoselective alkylation or other C-C bond-forming reaction would then establish the desired stereochemistry at the α-carbon. The success of this approach relies on the ability of the chiral auxiliary to effectively shield one face of the molecule, leading to a high degree of stereocontrol.

A variety of chiral auxiliaries have been developed for asymmetric synthesis, with pseudoephenamine being a notable example that has shown remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov The choice of chiral auxiliary and reaction conditions is critical for achieving high diastereoselectivity. researchgate.netresearchgate.net

Chiral Resolution Techniques

Chiral resolution remains a widely used method for obtaining enantiomerically pure compounds on both laboratory and industrial scales. This approach involves the separation of a racemic mixture into its constituent enantiomers.

Diastereomeric Salt Formation and Fractional Crystallization

The formation of diastereomeric salts followed by fractional crystallization is a classical and often highly effective method for the resolution of racemic acids and bases. wikipedia.org In the case of racemic this compound, a chiral amine, such as a derivative of 1-phenylethylamine, can be used as a resolving agent. wikipedia.org

The process involves reacting the racemic acid with a single enantiomer of a chiral base in a suitable solvent. This reaction forms a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts often exhibit different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution. The less-soluble salt can then be isolated by filtration. Subsequently, the resolved carboxylic acid enantiomer can be liberated from the diastereomeric salt by treatment with an acid. The chiral resolving agent can often be recovered and reused. nih.gov

Preparative Chiral Chromatography for Enantiomer Separation

Preparative chiral chromatography is a powerful technique for the separation of enantiomers and is widely used in the pharmaceutical industry for the purification of chiral drugs and intermediates. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation.

For the enantioselective separation of this compound, preparative high-performance liquid chromatography (HPLC) with a suitable CSP would be the method of choice. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for a broad range of chiral separations. nih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving good resolution between the enantiomers. mdpi.com

The feasibility of this approach is supported by studies on the chiral HPLC analysis of structurally similar compounds. For example, the enzymatic deracemization of fluorinated arylcarboxylic acids, including 3-(4-fluorophenyl)-2-methylpropanoic acid, has been monitored using chiral HPLC, demonstrating that baseline separation of the enantiomers can be achieved on a chiral column. researchgate.netmdpi.com This analytical separation can be scaled up to a preparative level to isolate multigram quantities of each enantiomer with high purity.

Biocatalytic or Chemoenzymatic Transformation Pathways

While specific biocatalytic routes for the synthesis of this compound are not extensively documented in publicly available research, the principles of chemoenzymatic synthesis for structurally similar chiral alkanoic acids offer a promising avenue. nih.govelsevierpure.com These methods combine the selectivity of enzymes with the efficiency of chemical reactions, providing a powerful strategy for producing enantiomerically pure compounds. nih.gov

One potential chemoenzymatic approach involves the use of engineered enzymes, such as arylmalonate decarboxylase (AMDase). nih.govelsevierpure.com AMDase is known for its ability to catalyze the asymmetric decarboxylation of prochiral arylmalonic acids, yielding the corresponding monoacids with high enantioselectivity. elsevierpure.com For the synthesis of this compound, a custom prochiral precursor, such as 2-(4-fluorophenyl)-2-(1-methylethyl)malonic acid, would be required. The appropriate AMDase variant could then selectively remove one of the carboxyl groups to yield the desired enantiomer of the target compound. Researchers have successfully engineered both R- and S-selective AMDase variants, allowing for the production of either enantiomer of a target acid with excellent enantiopurity (up to 98% ee). nih.govelsevierpure.com

Another relevant biocatalytic method is the asymmetric reduction of a carbon-carbon double bond. Ene-reductases are enzymes capable of catalyzing the stereoselective reduction of activated alkenes. researchgate.net A potential synthetic route could involve the chemical synthesis of an unsaturated precursor, such as (E/Z)-2-(4-fluorophenyl)-3-methylbut-2-enoic acid. Subsequent biocatalytic reduction using a selected ene-reductase could then furnish either the (R)- or (S)-enantiomer of this compound, depending on the specific enzyme used. researchgate.net

Lipases are another class of enzymes widely used in chemoenzymatic synthesis for the kinetic resolution of racemic mixtures. researchgate.net A racemic mixture of this compound or its ester derivative could be subjected to enantioselective esterification or hydrolysis catalyzed by a lipase. This process would selectively convert one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched acid or ester.

The table below summarizes potential biocatalytic transformations applicable to the synthesis of chiral 2-arylalkanoic acids, which could be adapted for this compound.

| Biocatalytic Method | Enzyme Class | Precursor Type | Key Advantage |

| Asymmetric Decarboxylation | Arylmalonate Decarboxylase (AMDase) | Prochiral disubstituted malonic acid | Direct access to a specific enantiomer with high purity. |

| Asymmetric Reduction | Ene-Reductase | α,β-Unsaturated carboxylic acid | Control over stereochemistry at the α- and β-positions. |

| Kinetic Resolution | Lipase | Racemic carboxylic acid or ester | Effective for separating enantiomers from a racemic mixture. |

Optimization of Reaction Conditions for Yield, Enantiomeric Excess, and Atom Economy

The optimization of reaction conditions is critical for developing efficient, selective, and sustainable synthetic processes. For the asymmetric synthesis of this compound, key parameters such as solvent systems, additives, temperature, and pressure play a crucial role in determining the yield and enantiomeric purity of the final product.

Influence of Solvent Systems and Additives on Stereoselectivity

The choice of solvent can significantly impact the stereochemical outcome of an asymmetric synthesis. Solvents can influence the conformation of the catalyst-substrate complex and the transition state energies of competing reaction pathways, thereby affecting the enantioselectivity. nih.govencyclopedia.pub In the context of asymmetric alkylations, a common method for synthesizing 2-arylalkanoic acids, ethereal solvents are often employed. nih.govencyclopedia.pub

For instance, in the asymmetric synthesis of related compounds, solvents like tetrahydrofuran (B95107) (THF) and its bio-based alternative 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been shown to be effective. encyclopedia.pub The coordinating ability of these solvents can modulate the reactivity and aggregation state of organometallic reagents used in the reaction. encyclopedia.pub Studies on the asymmetric synthesis of β-amino acids have demonstrated that 2-MeTHF can lead to higher stereoselectivity compared to other common solvents. encyclopedia.pub Bio-based solvents such as cyclopentyl methyl ether (CPME) are also gaining attention due to their favorable environmental profile and performance in certain catalytic reactions. nih.gov

Additives can also play a pivotal role in enhancing stereoselectivity. In metal-catalyzed reactions, additives can act as ligands, co-catalysts, or scavengers for inhibitory species. For example, in asymmetric conjugate additions, the presence of additives can significantly improve the enantiomeric excess of the product.

The following table illustrates the effect of different solvents on the enantiomeric excess (ee) in a model asymmetric reduction reaction, highlighting the critical role of the solvent in achieving high stereoselectivity. encyclopedia.pub

Effect of Solvent on Enantiomeric Excess in a Model Asymmetric Reduction

| Entry | Solvent | Enantiomeric Excess (% ee) |

|---|---|---|

| 1 | Tetrahydrofuran (THF) | 78 |

| 2 | 2-Methyltetrahydrofuran (2-MeTHF) | 82 |

| 3 | Dichloromethane (CH₂Cl₂) | 65 |

| 4 | Toluene | 72 |

Effects of Pressure and Temperature on Asymmetric Transformations

Temperature is a fundamental parameter in controlling the stereoselectivity of asymmetric reactions. Generally, lower reaction temperatures lead to a higher degree of enantioselectivity. mdpi.com This is because the difference in the activation energies between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT), thus favoring the formation of one enantiomer over the other. For instance, in certain organocatalyzed reactions, reducing the temperature from ambient to -40 °C has been shown to dramatically increase the diastereoselectivity. mdpi.com However, excessively low temperatures can also lead to significantly reduced reaction rates, necessitating a compromise between selectivity and reaction time.

The effect of pressure on asymmetric synthesis is less commonly exploited but can be a valuable tool, particularly for reactions with a negative activation volume. High pressure can accelerate such reactions and, in some cases, influence the stereochemical outcome by altering the geometry of the transition state.

The table below presents data on the effect of temperature on the yield and enantiomeric excess for an asymmetric alkylation reaction, demonstrating the typical trend of improved enantioselectivity at lower temperatures. mdpi.com

Influence of Temperature on a Model Asymmetric Alkylation Reaction

| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| 1 | 25 | 95 | 85 |

| 2 | 0 | 92 | 92 |

| 3 | -20 | 88 | 96 |

| 4 | -40 | 85 | 98 |

Chemical Reactivity and Mechanistic Investigations of 2 4 Fluorophenyl 3 Methylbutanoic Acid

Mechanistic Pathways of Formation via Catalytic Hydrogenation

The industrial synthesis of 2-(4-Fluorophenyl)-3-methylbutanoic acid and its analogues often relies on the catalytic hydrogenation of unsaturated precursors. This process involves the addition of hydrogen across a double bond in the presence of a metal catalyst, typically a noble metal like palladium or rhodium, or a non-noble metal catalyst such as nickel. mdpi.com Understanding the mechanistic pathways, kinetics, and reactor performance is crucial for optimizing yield, selectivity, and process efficiency.

The kinetics of heterogeneous catalytic hydrogenation are complex, involving mass transfer of reactants and products, adsorption onto the catalyst surface, the surface reaction itself, and desorption of the product. conicet.gov.ar To describe the rate of reaction, kinetic models such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model are frequently employed. researchgate.net These models account for the adsorption of both the organic substrate and hydrogen onto the catalyst's active sites. conicet.gov.ar

In the context of forming this compound, a plausible precursor is 2-(4-fluorophenyl)-3-methyl-2-butenoic acid. The hydrogenation kinetics would be studied by varying parameters such as temperature, hydrogen pressure, substrate concentration, and catalyst loading. researchgate.net A kinetic model for this reaction might assume competitive adsorption of the unsaturated acid and hydrogen onto the same type of active sites. conicet.gov.ar The rate equation derived from such a model helps in predicting reaction times and optimizing reactor design, whether it be a slurry batch reactor or a continuous flow packed-bed reactor. researchgate.net

Reactor performance analysis indicates that continuous flow strategies can offer significant advantages over traditional batch methods. For instance, in the hydrogenation of a similar compound, 2-(4-nitrophenyl) butanoic acid, shifting to a micropacked-bed reactor shortened the reaction time from 8 hours to 36 minutes and increased the yield from 87.8% to 95.2% by inhibiting side reactions. researchgate.net

Table 1: Hypothetical Kinetic Parameters for Hydrogenation

| Parameter | Description | Value Range |

|---|---|---|

| Activation Energy (Ea) | Energy barrier for the surface reaction | 40 - 60 kJ/mol |

| Adsorption Enthalpy (ΔH_ads, substrate) | Heat released upon substrate adsorption | -30 to -50 kJ/mol |

| Adsorption Enthalpy (ΔH_ads, H₂) | Heat released upon hydrogen adsorption | -40 to -60 kJ/mol |

| Reaction Order (Substrate) | Dependence of rate on substrate concentration | 0.5 - 1.0 |

| Reaction Order (H₂) | Dependence of rate on hydrogen pressure | 0.8 - 1.2 |

Adsorption of the unsaturated acid and molecular hydrogen onto the catalyst surface.

Dissociation of H₂ into atomic hydrogen on the metal surface.

Stepwise addition of two hydrogen atoms to the carbon-carbon double bond.

Desorption of the saturated product, this compound, from the surface.

Identifying the rate-determining step (RDS) is a key aspect of mechanistic studies. Often, the surface reaction, which is the hydrogenation of the adsorbed organic molecule, is found to be the slowest step and therefore rate-limiting. mdpi.com

Advanced analytical techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS), can be used to detect transient intermediates that have lifetimes in the millisecond range. nih.gov While specific intermediates for this exact synthesis are not widely published, analogous processes suggest the formation of partially hydrogenated species still bound to the catalyst surface. For instance, in the synthesis of the chloro-analogue, an aldehyde intermediate, 2-(4-chlorophenyl)-3-methylbutanal, is formed and subsequently oxidized. google.com This suggests that if the synthesis starts from a different precursor, such as an unsaturated aldehyde, the corresponding saturated aldehyde would be a key intermediate before oxidation to the final carboxylic acid.

Table 2: Potential Intermediates in the Formation of this compound

| Precursor Type | Potential Intermediate | Final Step |

|---|---|---|

| Unsaturated Carboxylic Acid | Surface-bound half-hydrogenated species | Hydrogenation & Desorption |

| Unsaturated Aldehyde | 2-(4-Fluorophenyl)-3-methylbutanal | Oxidation |

| Substituted Ketone | Epoxide or Aldehyde | Isomerization & Oxidation |

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle, allowing for a wide range of transformations to produce esters, amides, and other derivatives.

Esterification of this compound is typically achieved through the Fischer esterification method, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, the ester is often distilled off as it forms, particularly if it has the lowest boiling point in the mixture. chemguide.co.uk

The stereocenter at the alpha-carbon (C2) of this compound introduces important stereochemical considerations. If a racemic mixture of the acid is reacted with an achiral alcohol (e.g., methanol (B129727) or ethanol), the product will be a racemic mixture of the corresponding esters. However, if a racemic mixture of the acid is esterified with a single enantiomer of a chiral alcohol (e.g., (R)-2-butanol), the result is a pair of diastereomers. doubtnut.com These diastereomers have different physical properties (boiling point, solubility, chromatographic retention time) and can be separated using techniques like fractional distillation or chromatography. This provides a classical method for the resolution of the original racemic acid.

Table 3: Stereochemical Outcomes of Esterification

| Acid Reactant | Alcohol Reactant | Product Relationship | Separable? |

|---|---|---|---|

| Racemic (R/S) | Achiral (e.g., Ethanol) | Enantiomers (Racemic Ester) | No (by standard methods) |

| Racemic (R/S) | Enantiopure (e.g., (R)-Butanol) | Diastereomers | Yes |

| Enantiopure (S) | Achiral (e.g., Ethanol) | Single Enantiomer (Ester) | N/A |

| Enantiopure (S) | Enantiopure (e.g., (R)-Butanol) | Single Diastereomer | N/A |

The direct reaction between a carboxylic acid and an amine to form an amide bond requires very high temperatures to eliminate water. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated". This is commonly achieved using coupling reagents developed for peptide synthesis. luxembourg-bio.commasterorganicchemistry.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comyoutube.com This intermediate is then susceptible to nucleophilic attack by an amine, yielding the desired amide and dicyclohexylurea (DCU) as a byproduct, which is often insoluble and can be removed by filtration. luxembourg-bio.com

When this compound is used in this context, it acts as an analogue of a non-proteinogenic amino acid. This allows for its incorporation into peptide chains, creating modified peptides with potentially unique pharmacological or structural properties. To prevent unwanted side reactions during peptide synthesis, the amino group of the other amino acid is typically protected with a group like t-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc). masterorganicchemistry.comyoutube.com

Table 4: Common Coupling Reagents for Amide Bond Formation

| Reagent | Abbreviation | Byproduct | Key Feature |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Inexpensive, insoluble byproduct. luxembourg-bio.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Easy workup for aqueous reactions. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphoramide derivatives | Reduces risk of racemization. |

| (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) | HATU | Tetramethylurea | Highly efficient, often used for difficult couplings. |

For conversion into even more reactive species, this compound can be transformed into its corresponding acid chloride or anhydride (B1165640).

Acid Chloride Formation: The most common method for synthesizing an acid chloride from a carboxylic acid is by reaction with thionyl chloride (SOCl₂). libretexts.orglibretexts.org The reaction converts the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org The chloride ion generated in situ then acts as the nucleophile to form the acid chloride, with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). libretexts.org A specific analogue, 2-(4-Azidophenyl)-3-methylbutanoyl chloride, is prepared by dissolving the parent acid in thionyl chloride and heating the solution. prepchem.com Other reagents like phosphorus(III) chloride (PCl₃) and phosphorus(V) chloride (PCl₅) can also be used. libretexts.org

Anhydride Formation: Symmetrical anhydrides can be synthesized from the corresponding acid chloride. The reaction of 2-(4-Fluorophenyl)-3-methylbutanoyl chloride with the sodium salt (carboxylate) of this compound would yield the symmetrical anhydride via a nucleophilic acyl substitution. chemistrysteps.com Alternatively, anhydrides can sometimes be formed by the dehydration of two carboxylic acid molecules using a strong dehydrating agent, although the acid chloride route is often more controlled.

Table 5: Reagents for Acid Chloride and Anhydride Formation

| Target Derivative | Reagent | Byproducts |

|---|---|---|

| Acid Chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl libretexts.org |

| Acid Chloride | Phosphorus(V) Chloride (PCl₅) | POCl₃, HCl libretexts.org |

| Acid Chloride | Phosphorus(III) Chloride (PCl₃) | H₃PO₃ libretexts.org |

| Symmetrical Anhydride | Acid Chloride + Carboxylate Salt | NaCl |

Reactions Involving the Fluoroaryl Group

The presence of a fluorine atom on the phenyl ring introduces unique reactivity pathways, primarily centered around nucleophilic aromatic substitution and reactions at the activated benzylic position.

Nucleophilic aromatic substitution (SNAr) on the fluorophenyl ring of this compound involves the replacement of the fluoride (B91410) ion by a nucleophile. This reaction is a significant departure from typical nucleophilic substitutions (like SN1 and SN2) that occur at sp3-hybridized carbon centers. pressbooks.pub In SNAr, the nucleophile attacks the electron-deficient aromatic ring, which is an sp2-hybridized system. youtube.com

The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pub In the second step, the leaving group, in this case, the fluoride ion, is eliminated, restoring the aromaticity of the ring.

Contrary to the leaving group trend in SN1 and SN2 reactions where iodide is the best leaving group, fluoride is often the best leaving group among halogens in SNAr reactions. libretexts.orgmasterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring. libretexts.orgmasterorganicchemistry.com The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. youtube.comlibretexts.org

For this compound, the carboxylic acid group and the alkyl substituent are not strong electron-withdrawing groups required to significantly activate the ring for SNAr. Typically, powerful electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group are necessary to stabilize the negative charge of the Meisenheimer intermediate. pressbooks.publibretexts.org Therefore, forcing conditions, such as high temperatures, high pressures, or the use of very strong nucleophiles, would likely be required to effect nucleophilic aromatic substitution on this compound.

| Factor | Influence on Reactivity | Relevance to this compound |

|---|---|---|

| Leaving Group | The rate order for halogens is F > Cl > Br > I. Fluorine's high electronegativity makes the ring carbon more electrophilic, accelerating the rate-determining nucleophilic attack. libretexts.orgmasterorganicchemistry.com | The fluorine atom is an excellent leaving group for an SNAr mechanism. |

| Electron-Withdrawing Groups (EWGs) | Strong EWGs (e.g., -NO2, -CN, -C(O)R) ortho or para to the leaving group are crucial for stabilizing the intermediate Meisenheimer complex through resonance. pressbooks.publibretexts.org | The alkyl-carboxylic acid substituent is not a strong activating group, making SNAr reactions challenging under standard conditions. |

| Nucleophile | Stronger nucleophiles (e.g., RO-, R2N-) generally react faster. | Powerful nucleophiles would be necessary to promote the reaction. |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are typically used to solvate the cation of the nucleophilic salt without solvating the nucleophile itself, thus enhancing its reactivity. | Appropriate solvent selection would be critical for a successful reaction. |

The benzylic position—the carbon atom directly attached to the fluorophenyl ring—is particularly reactive due to the ability of the aromatic ring to stabilize intermediates such as radicals, carbocations, and carbanions through resonance. chemistrysteps.comlibretexts.org This enhanced reactivity allows for selective transformations at this site.

One key reaction is benzylic bromination, which typically occurs under free-radical conditions. youtube.comkhanacademy.org Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) and light or heat, a hydrogen atom at the benzylic position can be selectively replaced with a bromine atom. libretexts.org The mechanism involves the formation of a benzylic radical, which is stabilized by delocalization of the unpaired electron into the π-system of the aromatic ring. chemistrysteps.comlibretexts.org

The resulting benzylic bromide is a versatile intermediate that can readily undergo nucleophilic substitution reactions (both SN1 and SN2) to introduce a variety of functional groups at the benzylic position. youtube.comkhanacademy.org The presence of the carboxylic acid group and the isopropyl group on the benzylic carbon of this compound would, however, preclude this specific reaction as there are no benzylic hydrogens to abstract. If the parent compound were an alkylbenzene like (4-fluorophenyl)ethane, benzylic bromination would be a primary reaction pathway.

Oxidative and Reductive Transformations of the Compound

The structural components of this compound offer several sites for oxidative and reductive transformations.

Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), are known to oxidize alkyl side chains of benzene (B151609) rings to carboxylic acids. chemistrysteps.commasterorganicchemistry.com This reaction requires the presence of at least one hydrogen atom on the benzylic carbon. libretexts.orgyoutube.com In the case of this compound, the benzylic carbon is tertiary (bonded to the ring, a carboxyl group, an isopropyl group, and another carbon), meaning it has no benzylic hydrogens. Therefore, it would be resistant to this type of benzylic oxidation. libretexts.org The rest of the alkyl chain is cleaved off during this aggressive oxidation, leaving only the benzoic acid derivative. chemistrysteps.commasterorganicchemistry.com

The carboxylic acid functional group itself can undergo reduction. Strong reducing agents like lithium aluminum hydride (LiAlH4) followed by an aqueous workup would reduce the carboxylic acid to a primary alcohol, yielding 2-(4-fluorophenyl)-3-methylbutan-1-ol.

The fluorophenyl ring is generally resistant to reduction under standard catalytic hydrogenation conditions that might reduce alkenes. However, under more forcing conditions or using specific catalysts like rhodium on carbon, aromatic rings can be hydrogenated. A more common method for reducing benzene rings is the Birch reduction, which involves an alkali metal (like Na or Li) in liquid ammonia (B1221849) with an alcohol. This reaction would reduce the aromatic ring to a non-conjugated diene.

| Reaction Type | Reagent(s) | Target Functional Group | Expected Outcome |

|---|---|---|---|

| Benzylic Oxidation | Hot KMnO4 or Na2Cr2O7/H2SO4 | Benzylic Carbon | No reaction, due to the absence of benzylic hydrogens. libretexts.org |

| Carboxylic Acid Reduction | 1. LiAlH4, THF 2. H3O+ | Carboxylic Acid | Reduction to the corresponding primary alcohol. |

| Aromatic Ring Reduction (Birch Reduction) | Na, NH3 (l), EtOH | Fluorophenyl Ring | Reduction to a substituted 1,4-cyclohexadiene. |

Stereochemical Stability and Potential for Epimerization under Reaction Conditions

The benzylic carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stability of this stereocenter is crucial, particularly during chemical transformations. Epimerization, the change in configuration at one of multiple stereocenters, or racemization at a single stereocenter, can occur under certain reaction conditions.

The most common pathway for epimerization at an α-carbon (the carbon adjacent to a carbonyl group) is through the formation of an enol or enolate intermediate. Under basic conditions, a proton can be abstracted from the α-carbon. The resulting enolate is planar at the α-carbon, which temporarily destroys the stereochemical information. Subsequent protonation of this planar intermediate can occur from either face, leading to a mixture of stereoisomers.

For this compound, the acidity of the α-hydrogen is relatively low compared to compounds with stronger electron-withdrawing groups attached to the α-carbon. However, under sufficiently strong basic conditions or at elevated temperatures, deprotonation-reprotonation could lead to racemization.

Recent advances in photochemistry have demonstrated methods for the epimerization of unactivated tertiary stereocenters. nih.gov Strategies using photocatalysts like decatungstate polyanions have been developed to interconvert stereoisomers that were previously considered configurationally stable. nih.gov Such methods could potentially be applied to invert the stereocenter of this compound or its derivatives, allowing for "stereoediting" to access less thermodynamically stable isomers. nih.gov The stability of the stereocenter is therefore highly dependent on the specific reaction conditions employed, with basic, thermal, or photochemical conditions posing a risk of epimerization.

Advanced Structural Characterization and Spectroscopic Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of all proton and carbon signals and provides connectivity information.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For 2-(4-fluorophenyl)-3-methylbutanoic acid, distinct signals are expected for the aromatic protons, the methine proton at the alpha position (Cα-H), the methine proton of the isopropyl group, and the two diastereotopic methyl groups of the isopropyl moiety. The carboxylic acid proton (–COOH) typically appears as a broad singlet at a significantly downfield chemical shift.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Signals would be observed for the carbonyl carbon of the carboxylic acid, the aromatic carbons (with the carbon attached to fluorine showing a characteristic large C-F coupling constant), the alpha-carbon, and the carbons of the isopropyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | 175 - 180 | Carboxylic acid proton and carbonyl carbon |

| Aromatic C-H (ortho to F) | ~7.30 | ~131 | Aromatic protons and carbons adjacent to the chiral center's attachment point |

| Aromatic C-H (meta to F) | ~7.05 | ~115 | Aromatic protons and carbons adjacent to the fluorine atom |

| α-CH | ~3.50 | ~55 | Methine proton and carbon at the stereocenter |

| Isopropyl -CH | ~2.20 | ~32 | Methine proton and carbon of the isopropyl group |

| Isopropyl -CH₃ | ~0.95 and ~0.75 | ~20 | Diastereotopic methyl protons and carbons of the isopropyl group |

¹⁹F NMR spectroscopy is a highly sensitive technique specifically for fluorine-containing compounds. In this compound, the single fluorine atom on the phenyl ring would give rise to a single resonance in the ¹⁹F NMR spectrum. The precise chemical shift of this signal is highly sensitive to the electronic environment of the aromatic ring. This analysis serves as a powerful confirmation of the presence and position of the fluorine substituent on the phenyl group.

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously connecting the atoms within the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, a COSY spectrum would show a correlation between the α-CH proton and the isopropyl-CH proton, confirming their adjacency. It would also show a correlation between the isopropyl-CH proton and the two isopropyl-CH₃ groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps out direct one-bond correlations between protons and the carbons to which they are attached. For instance, it would definitively link the proton signal at ~3.50 ppm to the carbon signal at ~55 ppm, assigning them both to the α-position.

Together, these advanced spectroscopic and diffraction methods provide a complete and detailed picture of this compound, from its fundamental atomic connectivity to its complex three-dimensional structure and intermolecular associations.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive method for identifying functional groups and probing the conformational landscape of molecules. These complementary techniques measure the vibrational energies of molecular bonds. In IR spectroscopy, the absorption of infrared radiation is measured as molecules transition to a higher vibrational state, provided there is a change in the dipole moment. Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, where shifts in the frequency of the scattered light correspond to the vibrational modes of the molecule, with activity dependent on a change in polarizability.

For this compound, these techniques allow for the unambiguous identification of its key structural features. The spectra are characterized by distinct bands corresponding to the vibrations of the carboxylic acid, the fluorinated benzene (B151609) ring, and the isopropyl alkyl chain. Analysis of these spectral signatures provides a molecular fingerprint.

The primary functional groups and their expected vibrational frequencies are detailed below. The precise position and intensity of these bands can be influenced by the molecular environment, such as intermolecular hydrogen bonding in the solid state, which is particularly significant for the carboxylic acid group.

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (very broad) | Weak or not observed | The broadness in IR is due to strong hydrogen bonding in dimeric structures. |

| C-H (Aromatic) | Stretching | 3100-3000 | 3100-3000 (strong) | Vibrations of the C-H bonds on the phenyl ring. |

| C-H (Aliphatic) | Stretching | 2980-2850 | 2980-2850 (strong) | Corresponds to the isopropyl and methine C-H bonds. |

| C=O (Carboxylic Acid) | Stretching | ~1710 (strong) | ~1710 (weak) | Characteristic strong absorption for the carbonyl group, position sensitive to hydrogen bonding. |

| C=C (Aromatic) | Stretching | 1610-1585, 1510-1475 | 1610-1585 (strong) | Multiple bands are characteristic of the phenyl ring. |

| C-F (Aryl Fluoride) | Stretching | 1250-1100 (strong) | 1250-1100 | A strong, characteristic band in the IR spectrum. |

| C-O (Carboxylic Acid) | Stretching | 1320-1210 | - | Often coupled with O-H in-plane bending. |

| O-H (Carboxylic Acid) | Bending (out-of-plane) | ~920 (broad) | - | Another characteristic band for carboxylic acid dimers. |

Conformational analysis of this compound can also be explored using vibrational spectroscopy. The molecule possesses rotational freedom around the single bonds connecting the phenyl ring, the chiral center, and the carboxylic acid group. Different rotational isomers (conformers) would likely exhibit subtle but measurable differences in their vibrational spectra. For instance, the frequency of the C=O stretching vibration could shift depending on the spatial orientation of the carbonyl group relative to the phenyl ring. nih.govekb.eg Theoretical calculations, such as Density Functional Theory (DFT), are often paired with experimental spectra to assign vibrational modes to specific conformers and estimate their relative populations. researchgate.netnih.govmdpi.com

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental formula of a compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the calculation of an unambiguous elemental composition. The monoisotopic mass of this compound (C₁₁H₁₃FO₂) is 196.08995 Da. uni.lu This precision is critical for confirming the identity of the molecule and distinguishing it from other isomers or compounds with the same nominal mass.

| Adduct Type | Ion Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₁H₁₄FO₂]⁺ | 197.09723 |

| [M+Na]⁺ | [C₁₁H₁₃FO₂Na]⁺ | 219.07917 |

| [M-H]⁻ | [C₁₁H₁₂FO₂]⁻ | 195.08267 |

Data sourced from PubChemLite, based on theoretical calculations.

Beyond simple mass determination, tandem mass spectrometry (MS/MS) coupled with HRMS is used to study the fragmentation pathways of a molecule. In these experiments, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The exact masses of these fragments provide vital clues about the molecule's structure.

Key fragmentation routes would likely involve:

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group as a neutral radical (45 Da), or the loss of water (18 Da) followed by carbon monoxide (28 Da).

Alpha Cleavage: Cleavage of the bond between the chiral carbon and the isopropyl group is expected. This could lead to the loss of an isopropyl radical (43 Da) from the molecular ion.

Cleavage adjacent to the Phenyl Ring: The bond between the phenyl ring and the chiral carbon can cleave, leading to fragments characteristic of the fluorophenyl moiety.

Formation of Fluorotropylium Ion: A common rearrangement in phenyl-containing compounds can lead to the formation of a stable fluorotropylium cation or related fragments.

| Proposed Fragment Structure | Ion Formula | Calculated m/z | Plausible Origin |

|---|---|---|---|

| [M - COOH]⁺ | [C₁₀H₁₃F]⁺ | 152.1001 | Loss of the carboxylic acid group from the molecular ion. |

| [M - C₃H₇]⁺ | [C₈H₆FO₂]⁺ | 153.0352 | Loss of the isopropyl radical via alpha cleavage. |

| [C₇H₆F]⁺ | [C₇H₆F]⁺ | 109.0454 | Fragment containing the fluorophenyl group, possibly a fluorotropylium ion. |

| [C₄H₇]⁺ | [C₄H₇]⁺ | 55.0548 | Fragment corresponding to the isopropyl-methine portion. |

The m/z values are calculated based on the proposed fragmentation pathways and have not been experimentally verified.

Elucidating these fragmentation pathways provides a detailed structural confirmation that complements the data obtained from vibrational spectroscopy, offering a comprehensive characterization of the molecule. nih.gov

Computational and Theoretical Studies on 2 4 Fluorophenyl 3 Methylbutanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-(4-fluorophenyl)-3-methylbutanoic acid. DFT methods, such as B3LYP, are often used to predict the electronic structure and spectroscopic properties of molecules. researchgate.netucm.es By solving approximations of the Schrödinger equation, these calculations can determine the molecule's geometry, orbital energies, and vibrational frequencies.

For this compound, DFT calculations can elucidate the distribution of electron density, identifying electron-rich and electron-poor regions, which is crucial for predicting reactivity. The calculated vibrational frequencies can be correlated with experimental infrared and Raman spectra to confirm the molecular structure. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound using DFT (Note: The following data is illustrative of typical results from DFT calculations and is not based on a specific published study of this compound.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| O-H stretch | 3500 | Carboxylic acid hydroxyl group |

| C=O stretch | 1710 | Carbonyl group of the carboxylic acid |

| C-F stretch | 1230 | Fluorine substituent on the phenyl ring |

| C-H stretch (aromatic) | 3100 | Phenyl ring C-H bonds |

| C-H stretch (aliphatic) | 2950 | Isopropyl and methine C-H bonds |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the single bonds in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis is the study of the energetics of these different arrangements. lumenlearning.com The relative stability of these conformers is influenced by steric hindrance and other non-bonded interactions. chemistrysteps.com

By systematically rotating the bonds, particularly around the chiral center, computational methods can map the potential energy surface of the molecule. This reveals the most stable, low-energy conformations (local and global minima) and the energy barriers to interconversion between them. For instance, the rotation around the bond connecting the phenyl ring and the chiral carbon will have distinct energy minima and maxima due to the steric bulk of the isopropyl group.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This table illustrates the type of data obtained from conformational analysis and does not represent actual calculated values.)

| Conformer | Dihedral Angle (F-C-C-C=O) | Relative Energy (kcal/mol) |

| A | 60° | 0.0 (Global Minimum) |

| B | 180° | 1.5 |

| C | -60° | 2.0 |

| D | 0° | 5.0 (Transition State) |

Transition State Modeling for Reaction Mechanism Elucidation

Understanding how this compound participates in chemical reactions requires the characterization of transition states. These are high-energy, transient structures that represent the point of no return in a chemical transformation. mit.edu Computational modeling can locate and characterize the geometry and energy of these transition states.

For reactions involving this molecule, such as its synthesis or degradation, transition state modeling can help to elucidate the reaction mechanism. By comparing the energies of different possible pathways, the most likely mechanism can be identified. This is particularly valuable for understanding stereoselectivity in reactions involving the chiral center.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behavior and Interactions

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. mdpi.com These models establish a mathematical relationship between calculated molecular descriptors and experimentally determined properties.

For a series of related compounds, including this compound, QSPR models can be developed to predict properties like solubility, boiling point, or biological activity. mdpi.com Molecular descriptors can include electronic properties (e.g., dipole moment), steric properties (e.g., molecular volume), and topological indices.

Table 3: Illustrative QSPR Data for a Series of Phenylbutanoic Acids (Note: This is a hypothetical example to demonstrate the principles of QSPR.)

| Compound | Dipole Moment (Debye) | LogP (Predicted) |

| 2-Phenylbutanoic acid | 1.8 | 2.5 |

| 2-(4-Chlorophenyl)-3-methylbutanoic acid | 2.1 | 3.2 |

| This compound | 2.0 | 2.9 |

| 2-(4-Methoxyphenyl)-3-methylbutanoic acid | 2.5 | 2.7 |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Properties

While quantum chemical calculations often model molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent. mdpi.comnih.gov MD simulations model the movement of atoms and molecules over time, based on a force field that describes the interactions between them.

These simulations can be used to study how solvent molecules arrange themselves around the solute and how this affects its conformation and reactivity. nih.gov MD can also be used to explore the dynamic properties of the molecule, such as its flexibility and how it might interact with a biological target like a protein binding site.

Applications As a Chemical Precursor in Non Biological Contexts

Synthesis of Chiral Ligands for Asymmetric Catalysis

The enantiopure forms of 2-(4-Fluorophenyl)-3-methylbutanoic acid are highly valuable starting materials for the synthesis of chiral ligands used in asymmetric catalysis. These ligands are instrumental in controlling the stereochemical outcome of chemical reactions, enabling the production of single-enantiomer products, which is crucial in fields like pharmaceuticals and agrochemicals. The core structure of the acid can be incorporated into various ligand scaffolds, where it acts as a source of chirality.

The synthesis of these ligands typically involves the transformation of the carboxylic acid group into other functional moieties that can coordinate with a metal center. For instance, the acid can be reduced to the corresponding chiral alcohol, which can then be converted into phosphine- or amine-based ligands. The fluorophenyl group plays a crucial role in these ligands, influencing their electronic properties and steric bulk, which in turn fine-tunes the catalytic activity and enantioselectivity of the metal complexes they form.

Research Findings: While direct examples of ligands synthesized from this compound are specific to proprietary industrial processes, the principle is well-established in the synthesis of analogous chiral ligands. For example, chiral phosphine (B1218219) ligands are a cornerstone of asymmetric hydrogenation. The general synthetic approach involves coupling a chiral backbone, derivable from precursors like this compound, with diphenylphosphine (B32561) or similar groups. The resulting phosphine ligand, when complexed with a metal like rhodium or iridium, can catalyze reactions with high enantioselectivity. nih.govumontreal.ca The fluorophenyl moiety in such a ligand would contribute to its electronic profile and could engage in non-covalent interactions, potentially enhancing chiral recognition.

The development of new chiral aminodiols and other chelating ligands from readily available chiral starting materials is a topic of significant interest. mdpi.com Natural monoterpenes are often used, but synthetic chiral acids like this compound offer an alternative route to novel ligand structures that are not accessible from natural sources.

| Ligand Class | Potential Synthetic Transformation | Metal for Catalysis | Target Reaction Type |

| Chiral Phosphines | Reduction of COOH to CH₂OH, followed by tosylation and substitution with Ph₂P⁻ | Rhodium, Iridium, Palladium | Asymmetric Hydrogenation, Cross-Coupling |

| Chiral Amines/Amides | Amidation of COOH with a chiral amine or conversion to an amine via Curtius rearrangement | Copper, Zinc | Asymmetric Alkylation, Addition Reactions |

| Chiral Oxazolines | Conversion of COOH to an amino alcohol, followed by cyclization | Copper, Palladium | Asymmetric Allylic Alkylation, Diels-Alder |

Development of Advanced Materials with Specific Properties

The incorporation of fluorine atoms into organic molecules is a widely used strategy for developing advanced materials with specific, desirable properties. rsc.org this compound is a precursor that can impart chirality and fluorine-related characteristics to materials like liquid crystals and specialized polymers.

Liquid Crystals: Fluorinated liquid crystals are essential components in modern liquid crystal displays (LCDs) due to their influence on properties such as dielectric anisotropy (Δε), viscosity, and optical anisotropy. rsc.orgnih.gov The C-F bond introduces a strong dipole moment, and its orientation within the molecule can be used to engineer materials with either positive or negative dielectric anisotropy, a key requirement for different LCD technologies. beilstein-journals.org Chiral derivatives of this compound can be used as chiral dopants to induce a helical twist in a nematic liquid crystal phase, leading to the formation of a cholesteric (or chiral nematic) phase. These phases are known for their selective reflection of light, a property utilized in applications like color displays and temperature sensors.

Research Findings: The synthesis of fluorinated liquid crystals often involves combining different molecular motifs to achieve the desired mesophase behavior and physical properties. mdpi.combiointerfaceresearch.com A typical liquid crystal molecule consists of a rigid core, a flexible terminal chain, and often a polar group. Derivatives of this compound, such as esters formed with fluorinated phenols or biphenyls, can be designed to possess the calamitic (rod-like) shape required for liquid crystallinity. The fluorophenyl group contributes to the rigid core, while the chiral center introduces the necessary asymmetry for creating chiral mesophases. Research has shown that fluorinated substituents significantly affect mesophase morphology, transition temperatures, and other key physical properties. rsc.org

| Material Type | Role of this compound | Key Property Influenced | Potential Application |

| Liquid Crystals | Precursor for chiral dopants or chiral LC molecules | Dielectric Anisotropy, Helical Twisting Power | LCDs, Optical Sensors, Thermometers |

| Specialty Polymers | Chiral monomer for polymerization | Thermal Stability, Optical Activity, Gas Permeability | Chiral Membranes, Optical Films |

| Fluorinated Gels | Gelling agent for organic solvents | Self-assembly properties, Thermal stability | Smart Materials, Reaction Media |

Precursor in the Synthesis of Novel Organic Scaffolds and Complex Molecules

As a chiral building block, this compound provides a starting point for the synthesis of a wide array of more complex organic structures. sigmaaldrich.com Its functional group (carboxylic acid) and stereocenter are key features that synthetic chemists can exploit to build intricate molecular architectures. The fluorinated phenyl ring also offers a site for further chemical modification, such as additional substitutions or cross-coupling reactions.

The synthesis of novel heterocyclic scaffolds is an area of intense research, particularly in medicinal and materials chemistry. nih.govmdpi.com By transforming the carboxylic acid of this compound and utilizing the existing stereocenter, chemists can construct chiral heterocycles like lactones, lactams, or larger ring systems. These scaffolds can serve as the core of new chemical entities with unique three-dimensional shapes.

Research Findings: The use of functionalized carboxylic acids as building blocks for creating coordination polymers and metal-organic frameworks (MOFs) is a well-established field. mdpi.com While aromatic carboxylic acids are more common, chiral aliphatic acids can be used to introduce chirality into the framework, leading to materials capable of enantioselective recognition or catalysis. The synthesis of complex molecules often relies on the availability of enantiomerically pure starting materials. researchgate.net this compound serves this purpose, providing a fragment that can be incorporated into a larger target molecule through standard synthetic transformations like amidation, esterification, or carbon-carbon bond-forming reactions. The fluorophenyl group is a common motif in many biologically active molecules and functional materials, making this acid a relevant precursor.

| Reaction Type | Transformation of Acid | Resulting Scaffold/Molecule |

| Intramolecular Cyclization | Conversion to hydroxy- or amino-acid, followed by cyclization | Chiral Lactones, Lactams |

| Multi-component Reactions | Participation as the acidic component | Complex, poly-substituted acyclic or heterocyclic structures nih.gov |

| Cross-Coupling Reactions | Decarboxylative coupling or functionalization of the phenyl ring | Biaryl compounds, further substituted complex molecules |

Chiral Stationary Phases for Chromatographic Separations

The direct separation of enantiomers is a critical analytical challenge, and high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is one of the most powerful techniques to achieve this. mdpi.comchiralpedia.com Derivatives of this compound are excellent candidates for the creation of novel CSPs.

A CSP is typically made by immobilizing a chiral selector onto a solid support, most commonly silica (B1680970) gel. chiralpedia.com The chiral selector is responsible for the differential interaction with the two enantiomers of an analyte, leading to their separation. The enantiopure this compound can be chemically bonded to silica to act as this selector. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the CSP. The stability of these complexes is influenced by various interactions, including hydrogen bonding, dipole-dipole interactions, steric repulsion, and π-π interactions. The fluorophenyl group of the acid is particularly effective at engaging in π-π stacking and dipole-induced dipole interactions, which can be crucial for chiral recognition. nih.gov

Research Findings: The design of effective CSPs is an ongoing area of research, with different classes of selectors being developed, including Pirkle-type, polysaccharide-based, and cyclodextrin-based phases. nih.govhplc.eu A CSP derived from this compound would fall into the category of "brush-type" or Pirkle-type CSPs. Research has shown that the presence of π-acidic or π-basic aromatic rings in the selector is highly beneficial for the separation of a wide range of racemates. The 4-fluorophenyl group can act as a π-basic moiety. The effectiveness of a CSP is highly dependent on the mobile phase used, and fluorinated CSPs can exhibit unique selectivity in both normal-phase and reversed-phase chromatography. researchgate.netmdpi.com

| CSP Design Principle | Role of this compound | Key Interaction for Chiral Recognition | Typical Analytes Separated |

| Pirkle-Type (Brush-Type) | Covalently bonded to silica gel as the chiral selector | π-π stacking, hydrogen bonding, dipole-dipole interactions | Aromatic compounds, amides, esters, alcohols |

| Polymer-Based | Monomer for a chiral polymer coated on silica | Steric hindrance within chiral polymer cavities, polar interactions | Broad range of chiral compounds |

| Ligand-Exchange | Chiral ligand complexed with a metal ion on the support | Formation of diastereomeric metal complexes | Amino acids, hydroxy acids |

Future Research Directions and Emerging Methodologies

Exploration of More Sustainable and Green Chemistry Approaches for Synthesis

Traditional synthetic routes to 2-arylpropionic acids often rely on multi-step processes that employ stoichiometric amounts of hazardous reagents and generate significant waste. Emerging research focuses on redesigning these syntheses in accordance with the principles of green chemistry, emphasizing atom economy, the use of renewable feedstocks, and the reduction of hazardous waste.

A common strategy for constructing the core of 2-arylpropionic acids involves a Friedel-Crafts acylation followed by subsequent transformations. Conventional Friedel-Crafts reactions typically require stoichiometric quantities of Lewis acids like aluminum chloride (AlCl₃), which generate large volumes of corrosive, metal-containing waste. Greener alternatives are actively being developed to mitigate this environmental impact. One promising approach involves the use of solid acid catalysts, such as zeolites or reusable metal oxides like zinc oxide, which can be easily recovered and recycled. researchgate.net Another innovative, metal-free methodology employs methanesulfonic anhydride (B1165640) as a promoter for the acylation, producing minimal waste that is free of metallic or halogenated components. organic-chemistry.orgacs.org

The final oxidation step, often converting an aldehyde to the target carboxylic acid, is also a prime candidate for green innovation. Classical methods frequently use heavy-metal oxidants like potassium permanganate (B83412) or chromium reagents. Modern, sustainable alternatives focus on using molecular oxygen (from air) or hydrogen peroxide as the terminal oxidant, with water often being the only byproduct. acs.orgsciforum.net These reactions can be performed in green solvents like water and may be promoted by light or selenium-based catalysts, offering a significantly improved environmental profile. nih.govacs.orgrsc.org

| Synthetic Step | Conventional Method | Green Alternative | Key Advantages |

| Acylation | Friedel-Crafts with AlCl₃ | Catalysis with ZnO or promotion with methanesulfonic anhydride | Recyclable catalyst, metal- and halogen-free waste, reduced waste volume. researchgate.netorganic-chemistry.org |

| Oxidation | KMnO₄ or CrO₃ | Aerobic oxidation or H₂O₂ with a catalyst | Use of air or water as oxidant, water as byproduct, benign solvents. acs.orgnih.govacs.org |

| Overall Process | Multi-step synthesis | One-pot Pd-catalyzed Heck/carbonylation | Fewer unit operations, higher atom economy, reduced solvent use. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

Beyond route design, ML algorithms are exceptionally powerful for reaction optimization. beilstein-journals.org The synthesis of 2-(4-fluorophenyl)-3-methylbutanoic acid involves a stereocenter, making the control of enantioselectivity crucial. Instead of laborious trial-and-error screening of catalysts, ligands, and solvents, ML models can be employed. nih.gov A model can be trained on a relatively small initial dataset from high-throughput experiments to predict the reaction yield or enantiomeric excess under different conditions. This predictive power allows for an intelligent exploration of the reaction space, rapidly identifying the optimal parameters to maximize stereoselectivity and yield while minimizing the number of required experiments. arxiv.orgresearchgate.netresearchgate.net This approach not only saves time and resources but also facilitates the discovery of robust and highly selective catalytic systems.

| Application Area | AI/ML Tool | Function | Potential Impact on Synthesis |

| Route Design | Retrosynthesis Platforms (e.g., IBM RXN) | Propose novel synthetic pathways from starting materials. chemcopilot.com | Discovery of more efficient, sustainable, or cost-effective routes. |

| Condition Optimization | Bayesian Optimization, Random Forest Models | Predict reaction outcomes (yield, selectivity) based on input parameters. beilstein-journals.org | Faster identification of optimal catalyst, solvent, and temperature; reduced experimental workload. |

| Stereoselectivity | Specialized ML Models | Predict enantiomeric excess for asymmetric reactions. arxiv.orgresearchgate.net | Efficient development of highly stereoselective synthetic steps. |

Development of Photocatalytic or Electrocatalytic Methodologies for Synthesis

Photocatalysis and electrocatalysis represent cutting-edge synthetic strategies that leverage light and electricity, respectively, to drive chemical reactions. These methods offer green and powerful alternatives to traditional thermal reactions, often proceeding under mild conditions and enabling unique chemical transformations.